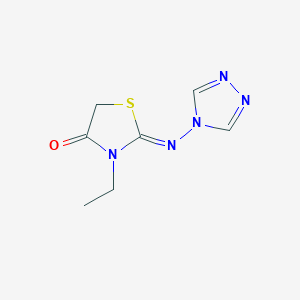

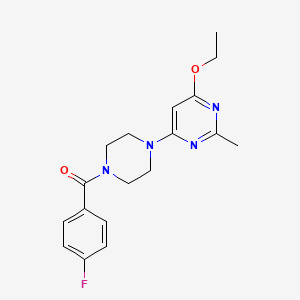

3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

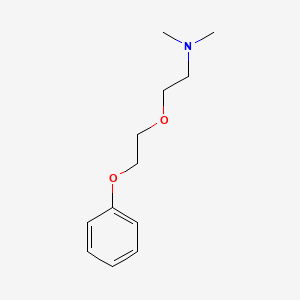

3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, also known as TTZ or Tolttrazuril, is a chemical compound that has attracted attention in the scientific community due to its potential applications in veterinary medicine. TTZ belongs to the triazolothiazole family of compounds and has been shown to have anti-coccidial properties, making it a promising candidate for the treatment of parasitic infections in animals.

Scientific Research Applications

Antimicrobial Activity

The triazole and thiazolidinone moieties present in the compound are known for their antimicrobial properties. Research has shown that such compounds can be synthesized and evaluated for their in-vitro antimicrobial activity against various pathogenic bacterial and fungal strains . These compounds can potentially serve as the basis for new antimicrobial agents.

Anticancer Activity

The structural features of this compound suggest potential anticancer activity. Studies have indicated that similar triazole-based ligands, when complexed with transition metals, exhibit promising potency against various human carcinoma cell lines . This opens up possibilities for the compound to be used in chemotherapy drug development.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. The compound can be used in molecular docking studies to rationalize the preferred modes of interaction with proteins such as human EGFR, which is significant in cancer research .

Enzyme Inhibition

Compounds with 1,2,4-triazole and thiazolidinone rings have been studied for their enzyme inhibitory activities, particularly against alpha-amylase and alpha-glucosidase, which are enzymes relevant in diabetes management . This suggests potential applications in the development of antidiabetic medications.

Coordination Chemistry

The compound’s ability to act as a ligand and form complexes with various metal ions can be explored in coordination chemistry. These complexes can have different physical and chemical properties, making them useful for various applications, including catalysis and materials science .

Sensing and Detection

Coordination polymers based on similar triazole compounds have been reported to exhibit high sensitivity and low detection limits in the recognition of antibiotics and pesticides . This indicates that the compound could be used in the development of sensors for environmental monitoring or pharmaceutical testing.

properties

IUPAC Name |

(2Z)-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5OS/c1-2-12-6(13)3-14-7(12)10-11-4-8-9-5-11/h4-5H,2-3H2,1H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMYEHWXWVMHMA-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CSC1=NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=O)CS/C1=N\N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)